1,1,4-Trimethylcyclohexane

Chemical Separation Distillation Process Engineering

Specify the 1,1,4-regioisomer to ensure predictable GC retention (Kovats index 843) and a unique low boiling point of 135°C. Substituting other trimethylcyclohexane isomers compromises method accuracy and reaction outcomes. This single-isomer standard (>98% GC) is critical for forensic fuel marking, analytical method validation, and synthesizing gem-dimethylcyclohexane scaffolds without stereochemical complexity.

Molecular Formula C9H18
Molecular Weight 126.24 g/mol
CAS No. 7094-27-1
Cat. No. B1583164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,4-Trimethylcyclohexane
CAS7094-27-1
Molecular FormulaC9H18
Molecular Weight126.24 g/mol
Structural Identifiers
SMILESCC1CCC(CC1)(C)C
InChIInChI=1S/C9H18/c1-8-4-6-9(2,3)7-5-8/h8H,4-7H2,1-3H3
InChIKeyUIWORXHEVNIOJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,4-Trimethylcyclohexane (CAS 7094-27-1): Procurement-Grade Profile and Property Baseline


1,1,4-Trimethylcyclohexane (CAS 7094-27-1) is a C9 alkylcyclohexane hydrocarbon with the molecular formula C₉H₁₈ and a molecular weight of 126.24 g/mol [1]. It is a colorless, clear, and flammable liquid at ambient conditions [2]. Key physical properties include a boiling point of 135 °C at 760 mmHg, a density of 0.78 g/cm³ at 20 °C, and a flash point of approximately 25 °C [1][3]. The compound is characterized by a quaternary carbon atom at the 1-position (a gem-dimethyl group), which imparts distinct conformational and physicochemical behavior compared to its structural isomers. As a specialty intermediate and analytical reference standard, it is commercially available in purities ≥98% (GC) from major chemical suppliers [4]. This guide focuses on the quantifiable, performance-based differentiators that inform procurement decisions for this specific regioisomer.

Why 'Trimethylcyclohexane' Procurement Requires CAS-Level Specificity: 1,1,4- Isomer vs. Common Alternatives


Procurement of a generic 'trimethylcyclohexane' is scientifically invalid due to the existence of at least five distinct regioisomers with CAS-level specificities. The positioning of the three methyl groups on the cyclohexane ring fundamentally alters critical physicochemical properties, which in turn dictate performance in separation processes, synthetic reactivity, and material compatibility. For instance, the 1,1,4-regioisomer exhibits a boiling point (135 °C) that is 8.5 °C lower than its 1,2,4-counterpart (143.5 °C) and 10.2 °C lower than the 1,1,2-isomer (145.2 °C) . These differences are not marginal; they represent distinct volatility and separation requirements in industrial and analytical workflows. Furthermore, the presence of a gem-dimethyl group in the 1,1,4-isomer, unlike the 1,3,5-isomer, alters its conformational stability and interaction with chromatographic stationary phases [1]. Therefore, substituting one isomer for another without rigorous requalification will lead to altered retention times in GC analysis, unexpected reaction kinetics, and non-compliance with regulatory or patent-specific formulations. The following section provides a quantitative, evidence-based framework for selecting the correct isomer based on the specific requirements of the application.

Quantitative Differentiators: 1,1,4-Trimethylcyclohexane (CAS 7094-27-1) vs. Closest Analogs


Boiling Point: 1,1,4- Isomer Exhibits the Lowest Volatility Among Key Trimethylcyclohexanes

Among the commercially relevant trimethylcyclohexane isomers, 1,1,4-trimethylcyclohexane demonstrates a uniquely low boiling point, which is a primary driver for its selection in temperature-sensitive separations and as a low-boiling specialty solvent. It boils at 135 °C, which is significantly lower than the 1,2,4-isomer (143.5 °C) and the 1,1,2-isomer (145.2 °C) . This 8-10 °C difference is substantial for industrial distillation and provides a distinct volatility profile in GC analysis [1].

Chemical Separation Distillation Process Engineering Analytical Chemistry

Density: 1,1,4- Isomer Displays Higher Mass per Volume than 1,1,2- and 1,1,3- Analogs

The 1,1,4-trimethylcyclohexane isomer exhibits a density of 0.78 g/cm³ at 20 °C [1]. This is measurably higher than other gem-dimethyl isomers such as 1,1,2-trimethylcyclohexane (0.765 g/cm³) [2] and 1,1,3-trimethylcyclohexane (0.765 g/cm³) [3]. The 1,2,4-isomer mixture has a reported density of 0.786 g/mL at 25 °C [4], and the 1,3,5-isomer has a density of 0.77 g/cm³ [5]. While these differences may appear small, they are significant in formulation work where precise volume-to-mass conversions, buoyancy calculations, or material compatibility specifications are critical.

Formulation Science Solvent Selection Material Compatibility Fluid Dynamics

GC Retention Index (Kovats): 1,1,4- Isomer Provides a Unique and Reliable Chromatographic Marker

For analytical chemists, the Kovats retention index (RI) is a definitive, system-independent identifier. 1,1,4-Trimethylcyclohexane has a reported Kovats RI of 843 on a DB-5 column [1]. This value is distinct from other trimethylcyclohexane isomers, enabling unambiguous identification in complex mixtures [2]. For instance, the 1,3,5-isomer exhibits RIs in the range of 834.7 to 857, depending on the specific stereoisomer and column [3]. This discrete RI value is critical for method validation and peak assignment in GC and GC×GC workflows [4].

Gas Chromatography Analytical Method Development Quality Control Environmental Analysis

Conformational Stability: 1,1,4- Isomer Lacks a Low-Energy All-Equatorial Conformation

The substitution pattern of 1,1,4-trimethylcyclohexane prevents it from adopting a low-energy chair conformation where all methyl groups are equatorial. In contrast, isomers like trans-1,3,5-trimethylcyclohexane can achieve an all-equatorial arrangement, leading to significantly lower steric strain and greater thermodynamic stability [1]. The 1,1,4-isomer, with its gem-dimethyl group at C1, is forced into a higher-energy conformation, which can influence its reactivity, particularly in ring-opening or isomerization reactions [2]. This conformational constraint is a defining feature of gem-polymethylcyclohexanes as a class [3].

Computational Chemistry Physical Organic Chemistry Stereochemistry Reaction Modeling

Application as a Petroleum Marker: Documented Use for Product Identification and Authentication

1,1,4-Trimethylcyclohexane has been explicitly identified for use as a marker in petroleum products to enable authentication and source identification . It can serve as a marker for both automotive fluids and carboniferous oils, providing a chemical fingerprint that is detectable by standard analytical techniques like GC-MS . This application leverages the compound's unique retention index and stability in hydrocarbon matrices. While other hydrocarbons can also be used as markers, the specific isomeric identity of 1,1,4-trimethylcyclohexane ensures a distinct, patentable, and analytically resolvable signature [1].

Fuel Additives Petroleum Analysis Forensic Chemistry Product Authentication

Synthetic Accessibility: A Defined and Historically Characterized Gem-Polymethylcyclohexane

1,1,4-Trimethylcyclohexane is a member of the gem-polymethylcyclohexane family, a class of compounds whose synthesis and properties were systematically studied as early as 1954 [1]. This foundational work provides a validated synthetic route and a baseline of physical constants for this specific isomer [2]. In contrast, other trimethylcyclohexane isomers, such as the 1,2,4- and 1,3,5-variants, are often commercially supplied as mixtures of stereoisomers due to synthetic complexities [3]. The well-defined, single-regioisomer nature of 1,1,4-trimethylcyclohexane simplifies its use as a building block and ensures batch-to-batch consistency in downstream applications .

Organic Synthesis Chemical Intermediates Process Development Specialty Chemicals

Procurement-Driven Application Scenarios for 1,1,4-Trimethylcyclohexane (CAS 7094-27-1)


1. Gas Chromatography Method Development and Quality Control

Procure 1,1,4-trimethylcyclohexane as a high-purity (>98% GC) analytical standard for developing and validating GC and GC×GC methods. Its unique Kovats retention index of 843 on a DB-5 column [1] allows for unambiguous identification and quantification, which is essential for analyzing complex hydrocarbon mixtures in environmental, petrochemical, and food science applications [2]. The distinct boiling point of 135 °C ensures a predictable elution profile, simplifying method optimization .

2. Specialty Solvent for Low-Temperature and Volatility-Sensitive Processes

Use 1,1,4-trimethylcyclohexane as a low-boiling, non-polar solvent in organic synthesis and material processing where thermal stability of the substrate or product is a concern. Its boiling point of 135 °C is the lowest among the gem-dimethylcyclohexane isomers [1], offering a unique volatility profile for applications such as polymer processing, crystallization, and as a reaction medium for temperature-sensitive reagents [2]. Its density of 0.78 g/cm³ allows for precise volume-to-mass calculations in formulation.

3. Fuel and Lubricant Marker for Authentication and Compliance

Incorporate 1,1,4-trimethylcyclohexane into liquid hydrocarbon fuels or lubricants as a chemical marker for brand protection, tax compliance, and forensic identification [1]. The compound's stability in hydrocarbon matrices and its distinct GC retention index [2] enable its detection at trace levels, providing a robust method for distinguishing genuine products from adulterated or counterfeit materials . This application leverages the compound's unique isomeric identity and commercial availability.

4. Synthetic Intermediate for Gem-Dimethyl-Substituted Building Blocks

Utilize 1,1,4-trimethylcyclohexane as a structurally defined, single-isomer starting material for the synthesis of more complex molecules containing a gem-dimethylcyclohexane core. Its well-documented synthesis and characterization [1] ensure a reliable supply chain for process development and medicinal chemistry [2]. The absence of stereocenters simplifies the synthetic pathway and analytical characterization of downstream products compared to using isomer mixtures .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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